molecular formula C4F8 B13439144 Perfluoro-2-butene, (Z)- CAS No. 1516-65-0

Perfluoro-2-butene, (Z)-

Cat. No.: B13439144
CAS No.: 1516-65-0
M. Wt: 200.03 g/mol
InChI Key: WSJULBMCKQTTIG-UPHRSURJSA-N
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Description

Stereoisomeric Classification and Nomenclature in Fluorocarbon Chemistry

The classification and naming of fluorocarbons, particularly those with double bonds, adhere to the systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional arrangement of their atoms in space. wikipedia.orgmsu.edu For alkenes, this isomerism often arises from the restricted rotation around the carbon-carbon double bond. wikipedia.orgstudymind.co.uk

Perfluoro-2-butene exists as two geometric isomers: (Z)-perfluoro-2-butene and (E)-perfluoro-2-butene. The designation of these isomers has evolved from the older cis/trans notation to the more universally applicable E/Z system, which is based on the Cahn-Ingold-Prelog (CIP) priority rules. nptel.ac.in According to the CIP rules, higher priority is assigned to atoms with higher atomic numbers. In the case of perfluoro-2-butene, the substituents on each carbon of the double bond are a fluorine atom and a trifluoromethyl group (-CF₃). The trifluoromethyl group has a higher priority than the fluorine atom.

In (Z)-perfluoro-2-butene, the two higher-priority trifluoromethyl groups are located on the same side of the double bond, a configuration analogous to the cis isomer. studymind.co.uk Conversely, in the (E)-isomer, the higher-priority groups are on opposite sides, corresponding to a trans arrangement. The systematic IUPAC name for (Z)-perfluoro-2-butene is (Z)-1,1,1,2,3,4,4,4-octafluorobut-2-ene. nih.gov This precise nomenclature is crucial for distinguishing it from its stereoisomer and other constitutional isomers like perfluoro-1-butene (B89320) and perfluoroisobutene.

Table 1: Physicochemical Properties of (Z)-Perfluoro-2-butene

PropertyValue
Molecular Formula C₄F₈ nist.gov
Molecular Weight 200.03 g/mol nih.govnist.gov
IUPAC Name (Z)-1,1,1,2,3,4,4,4-octafluorobut-2-ene nih.gov
CAS Registry Number 1516-65-0 nih.govnist.gov
Stereoisomer (E)-Perfluoro-2-butene

Significance of (Z)-Perfluoro-2-butene in Contemporary Organofluorine Synthesis Research

The significance of (Z)-perfluoro-2-butene in modern organofluorine synthesis stems from the unique reactivity conferred by its perfluorinated structure. The high electronegativity of the fluorine atoms drastically alters the electronic nature of the double bond, making it electron-deficient. This electronic characteristic renders perfluorinated alkenes, including (Z)-perfluoro-2-butene, susceptible to nucleophilic attack, a reactivity pattern that is the opposite of their electron-rich hydrocarbon alkene counterparts. fluorine1.runumberanalytics.com

This distinct reactivity makes (Z)-perfluoro-2-butene a valuable synthon for introducing fluorinated moieties into organic molecules. Research has demonstrated its utility in various transformations:

Nucleophilic Substitution Reactions: (Z)-Perfluoro-2-butene can undergo reactions with a range of nucleophiles, such as alkoxides and amines, where a fluorine atom is substituted. fluorine1.ru These reactions are fundamental in creating more complex fluorinated ethers and amines, which are important intermediates in the synthesis of agrochemicals and pharmaceuticals. fluorine1.ruresearchgate.net The reaction often proceeds via an addition-elimination mechanism. researchgate.net

Cycloaddition Reactions: Perfluorinated alkenes are known to participate in cycloaddition reactions. semanticscholar.orgcdnsciencepub.com For instance, they can react with dienes in [4+2] cycloadditions or with other unsaturated systems to form fluorinated cyclic compounds. semanticscholar.org These cyclic structures are of interest for developing new materials and biologically active molecules. DFT (Density Functional Theory) calculations are often employed to understand the molecular mechanism of these cycloadditions, which can proceed through stepwise or concerted pathways depending on the reactants. mdpi.com

The ability to serve as a precursor to other valuable fluorinated building blocks further enhances its importance. For example, the controlled reaction of (Z)-perfluoro-2-butene can lead to the formation of other functionalized fluoroalkenes or saturated fluorocarbons, expanding the toolkit available to synthetic chemists. researchgate.net

Table 2: Key Reactions in Organofluorine Synthesis Involving Perfluorinated Alkenes

Reaction TypeDescriptionExample Reactants
Nucleophilic Vinylic Substitution A nucleophile attacks the electron-deficient double bond, leading to the substitution of a fluorine atom. researchgate.netPerfluoroalkenes with alkoxides, thiolates, or amines. fluorine1.ruresearchgate.net
[4+2] Cycloaddition (Diels-Alder) A perfluoroalkene acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. semanticscholar.orgPerfluoro-2-butene and cyclopentadiene. semanticscholar.org
[2+2] Cycloaddition The alkene undergoes a cycloaddition with another unsaturated component to form a four-membered ring.Perfluoroethene can form perfluorocyclobutane. semanticscholar.org
Catalytic Isomerization The (Z)-isomer can be converted to the thermodynamically more stable (E)-isomer using catalysts like metal fluorides. (Z)-Perfluoro-2-butene over an aluminum fluoride (B91410) catalyst.

Overview of Research Trajectories for Perfluorinated Alkenes

Research concerning perfluorinated alkenes is following several key trajectories, driven by the demand for advanced materials and the increasing emphasis on sustainable chemical practices.

A primary focus is the development of more efficient and environmentally benign synthetic methodologies. numberanalytics.com Traditional fluorination methods often require harsh conditions and toxic reagents. numberanalytics.com Consequently, there is a significant push towards "green" fluorination techniques, including electrochemical and photocatalytic methods, which offer milder reaction conditions and reduce hazardous waste. numberanalytics.comnumberanalytics.com The development of novel catalysts for selective fluorination and fluoroalkylation is also a major research area, aiming to improve reaction efficiency and selectivity. numberanalytics.combeilstein-journals.orgresearchgate.net

Another significant research direction is the application of perfluorinated alkenes in materials science. The unique properties imparted by fluorine, such as high thermal stability and chemical resistance, make fluoropolymers highly valuable. numberanalytics.com Research is ongoing to synthesize new fluorinated polymers and materials for a variety of high-performance applications, including advanced electrolytes for safer and more efficient lithium-ion batteries and components for fuel cells. numberanalytics.comnumberanalytics.com

In the life sciences, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and bioavailability. snnu.edu.cnmdpi.com Therefore, the use of perfluorinated alkenes as building blocks for novel pharmaceuticals and agrochemicals continues to be an active area of investigation. researchgate.net This includes their use in creating complex molecules for biomedical imaging and tissue engineering. numberanalytics.com

Finally, there is a growing trend towards understanding the environmental fate and potential impact of per- and polyfluoroalkyl substances (PFAS). frontiersin.org This drives research into creating fluorinated compounds that are effective for their intended purpose but are also designed for degradation to mitigate environmental persistence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1516-65-0

Molecular Formula

C4F8

Molecular Weight

200.03 g/mol

IUPAC Name

(Z)-1,1,1,2,3,4,4,4-octafluorobut-2-ene

InChI

InChI=1S/C4F8/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1-

InChI Key

WSJULBMCKQTTIG-UPHRSURJSA-N

Isomeric SMILES

C(=C(\C(F)(F)F)/F)(\C(F)(F)F)/F

Canonical SMILES

C(=C(C(F)(F)F)F)(C(F)(F)F)F

Origin of Product

United States

Synthetic Methodologies for Z Perfluoro 2 Butene

Catalytic Fluorination Approaches

Catalytic fluorination represents a fundamental approach to introduce fluorine atoms into organic molecules. For the synthesis of perfluorinated butenes, this can involve starting from a C4 hydrocarbon backbone and progressively replacing hydrogen or other halogen atoms with fluorine.

Vapor-Phase Catalytic Fluorination of Halogenated Butadiene Precursors

A prominent route to perfluorinated butenes involves the vapor-phase catalytic fluorination of a highly halogenated precursor, hexachlorobutadiene. This multi-step synthesis begins with the fluorination of hexachlorobutadiene to produce (E/Z)-2,3-dichlorohexafluoro-2-butene. This initial step is typically promoted by a chromium-based catalyst. The resulting mixture of dichlorohexafluoro-2-butene isomers then undergoes a liquid-phase dechlorination reaction, commonly using zinc in a solvent such as dimethylformamide (DMF), to yield 1,1,1,4,4,4-hexafluoro-2-butyne. This alkyne is the direct precursor to (Z)-Perfluoro-2-butene via selective hydrogenation. This three-step process is considered a potential method for the industrial production of Z-HFO-1336mzz, a related hexafluorobutene, indicating its relevance for perfluorinated butenes. epa.gov

Fluorination of Butene Derivatives in Advanced Synthesis

While the synthesis from hexachlorobutadiene is well-documented, the direct catalytic fluorination of butene or its partially halogenated derivatives to (Z)-perfluoro-2-butene represents an area of ongoing research in advanced synthesis. Modern fluorination chemistry has seen the development of a wide array of reagents and catalytic systems for the introduction of fluorine into organic molecules. These include electrophilic fluorinating agents and metal-mediated techniques that allow for precise and regioselective fluorination under milder conditions. However, specific, high-yield catalytic methods for the exhaustive fluorination of butene or its simple derivatives directly to (Z)-perfluoro-2-butene are not extensively detailed in publicly available scientific literature, suggesting that this remains a challenging transformation. The development of such a direct route would be of considerable interest for a more atom-economical synthesis.

Selective Hydrogenation Reactions

The most critical step in obtaining the (Z)-isomer of perfluoro-2-butene is the selective hydrogenation of perfluoro-2-butyne. This reaction must be carefully controlled to prevent over-hydrogenation to the fully saturated perfluorobutane and to ensure high stereoselectivity for the cis-alkene.

Cis-Selective Semi-Hydrogenation of Perfluoro-2-butyne

The conversion of perfluoro-2-butyne to (Z)-perfluoro-2-butene is achieved through a cis-selective semi-hydrogenation reaction. This process involves the addition of one equivalent of hydrogen across the triple bond, with the catalyst directing the hydrogen atoms to add to the same face of the alkyne, resulting in the formation of the cis-alkene. A key aspect of this transformation is the choice of catalyst, which must be active enough to facilitate the hydrogenation of the alkyne but not so active as to promote the subsequent hydrogenation of the resulting alkene.

Development of Palladium-Based Catalyst Systems for Alkyne Hydrogenation

Palladium-based catalysts are widely employed for the selective hydrogenation of alkynes. The performance of these catalysts is highly dependent on the support material and the presence of any catalyst modifiers. For the cis-selective semi-hydrogenation of perfluoro-2-butyne, various palladium catalysts have been investigated, including palladium supported on porous aluminum fluoride (B91410) (AlF3), activated carbon, and alumina (Al2O3).

Comparison of Palladium Catalyst Supports for Perfluoro-2-butyne Hydrogenation

Catalyst SupportKey ObservationsReference
Porous Aluminum Fluoride (PAF)When used in conjunction with a bismuth modifier, it shows improved activity and selectivity. epa.gov
Activated Carbon (C)Generally shows lower selectivity compared to modified catalysts.
Alumina (Al2O3)Also exhibits lower selectivity in the absence of modifiers.

Role of Bismuth and Other Modifiers in Catalytic Selectivity

To enhance the selectivity of palladium catalysts for the desired (Z)-alkene, modifiers are often introduced. Bismuth is a particularly effective modifier in the palladium-catalyzed hydrogenation of perfluoro-2-butyne. The addition of bismuth to the palladium catalyst has been shown to significantly improve both the activity and the selectivity of the reaction.

The role of bismuth is believed to be multifaceted. It can modify the electronic properties of the palladium surface and also block the most active sites where over-hydrogenation is likely to occur. This "poisoning" of the most active sites slows down the rate of alkene hydrogenation relative to alkyne hydrogenation, thereby allowing the desired (Z)-perfluoro-2-butene to accumulate as the major product. A catalyst system composed of palladium and bismuth supported on porous aluminum fluoride (Pd + Bi/PAF) has been specifically identified as effective for the gas-phase hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne to Z-HFO-1336mzz. epa.gov

Effect of Bismuth Modifier on Palladium Catalyst Performance

Catalyst SystemEffect on ActivityEffect on SelectivityReference
Pd/CBaselineLower
Pd/Al2O3BaselineLower
Pd + Bi/PAFImprovedImproved epa.gov

Dehalogenation and Dehydrohalogenation Pathways

Dehalogenation and dehydrohalogenation represent crucial strategies for introducing the double bond necessary for the formation of (Z)-Perfluoro-2-butene. These methods typically start from more saturated and heavily halogenated C4 feedstocks.

A significant route to produce the precursor for (Z)-Perfluoro-2-butene involves the liquid-phase dechlorination of (E/Z)-2,3-dichlorohexafluoro-2-butene. researchgate.netepa.gov This reaction yields 1,1,1,4,4,4-hexafluoro-2-butyne, which is a key intermediate that can then be selectively hydrogenated to the desired (Z)-alkene. researchgate.netepa.gov The process typically employs a reducing metal, such as zinc powder, in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netepa.gov This method is part of a multi-step synthesis that can start from hexachlorobutadiene. researchgate.netepa.govgoogle.com The initial step involves a vapor-phase catalytic fluorination of hexachlorobutadiene to produce the (E/Z)-2,3-dichlorohexafluoro-2-butene intermediate. researchgate.netepa.gov

Table 1: Reaction Parameters for Liquid-Phase Dechlorination

Parameter Description Source
Starting Material (E/Z)-2,3-dichlorohexafluoro-2-butene researchgate.netepa.gov
Reagent Zinc (Zn) powder researchgate.netepa.govepo.org
Solvent Dimethylformamide (DMF) researchgate.netepa.gov

| Product | 1,1,1,4,4,4-hexafluoro-2-butyne | researchgate.netepa.gov |

Another pathway involves the dehydrochlorination of hydrofluorochloroolefin intermediates, such as HCFC-1326mxz. google.com This compound can be an impurity or a deliberately synthesized intermediate in some production schemes for hexafluoro-2-butene. google.com The dehydrochlorination is typically carried out in an aqueous basic solution using an alkali metal hydroxide. google.com To facilitate the reaction between the aqueous and organic phases, a phase transfer catalyst is employed. google.com This reaction also produces hexafluoro-2-butyne, which is subsequently hydrogenated in a separate step to yield (Z)-1,1,1,4,4,4-hexafluoro-2-butene. google.com The selective hydrogenation can be achieved using catalysts like Lindlar's catalyst or a palladium catalyst modified with silver or a lanthanide element. google.com

Table 2: Key Components for Dehydrochlorination of HCFC-1326mxz

Component Role Source
Substrate E- or Z-1326mxz google.com
Reagent Alkali Metal Hydroxide google.com
Medium Aqueous Basic Solution google.com
Catalyst Phase Transfer Catalyst google.com

| Intermediate Product | Hexafluoro-2-butyne | google.com |

Continuous Process Development for (Z)-Perfluoro-2-butene Production

The development of continuous processes is essential for the large-scale, industrial production of (Z)-Perfluoro-2-butene. researchgate.net Continuous flow reactors offer advantages in terms of control, safety, and consistency. In the context of producing the target molecule from its butyne precursor, a continuous hydrogenation process can be employed. google.com Key parameters such as temperature, pressure, reactant molar ratios, and residence time are carefully controlled to maximize the yield and selectivity towards the (Z)-isomer. google.com For instance, the hydrogenation of hexafluoro-2-butyne can be performed in a reaction zone maintained at temperatures ranging from ambient to around 40°C. google.com The molar ratio of hydrogen to the butyne is a critical factor, with ratios around 1:1 or even less than 1:1 being utilized. google.com The residence time in the reaction zone can be as short as a few seconds. google.com

Table 3: Parameters for Continuous Hydrogenation of Hexafluoro-2-butyne

Parameter Value/Range Source
Reactants Hexafluoro-2-butyne, Hydrogen google.com
Reaction Zone Temperature Ambient to ~40°C google.com
Molar Ratio (H₂:Butyne) ~1:1 to 0.67:1 google.com

| Residence Time | ~7 seconds | google.com |

Emerging Synthetic Routes and Process Optimization

Research into the synthesis of (Z)-Perfluoro-2-butene continues to evolve, with a focus on discovering novel synthetic pathways and optimizing existing ones. Recent studies have explored complex halogenation/dehydrohalogenation cascade reactions starting from (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-enes to access new fluorinated compounds like allenes. researchgate.net These investigations into the reactivity of the perfluorobutene skeleton could open doors to alternative synthetic strategies. researchgate.net

Process optimization is also being revolutionized by high-throughput experimentation, automation, and machine learning. semanticscholar.org Autonomous self-optimizing flow reactors, for example, represent a significant advancement in chemical synthesis optimization. semanticscholar.org These systems combine automated flow chemistry with real-time analytics and artificial intelligence to rapidly identify optimal reaction conditions, minimizing waste and accelerating development. semanticscholar.org This data-driven approach allows for the exploration of a wide range of variables, including catalyst loading and reagent equivalents, to enhance reaction performance, yield, and selectivity in the synthesis of complex molecules like (Z)-Perfluoro-2-butene. semanticscholar.org

Chemical Reactivity and Reaction Mechanisms of Z Perfluoro 2 Butene

Nucleophilic Reactions at the Perfluorinated Double Bond

The primary mode of reaction for (Z)-perfluoro-2-butene involves nucleophilic attack at the double bond, often leading to a substitution of a vinylic fluorine atom. This process, known as nucleophilic vinylic substitution, typically proceeds through an addition-elimination mechanism.

(Z)-Perfluoro-2-butene readily reacts with O-nucleophiles such as alcohols and phenols, typically in the presence of a base. The base deprotonates the alcohol or phenol (B47542) to generate the more potent alkoxide or phenoxide nucleophile, which then attacks the electron-poor double bond. This reaction leads to the formation of perfluoroalkenyl ethers. researchgate.net

For instance, the reaction with a generic alcohol (ROH) in the presence of a base like triethylamine (B128534) or sodium hydride results in the substitution of a vinylic fluorine atom to yield a (Z)-2-alkoxy-heptafluoro-2-butene.

Reaction Scheme with O-Nucleophiles:

CF₃-CF=CF-CF₃ + RO⁻ → [Intermediate Carbanion] → CF₃-C(OR)=CF-CF₃ + F⁻

Where RO⁻ is an alkoxide or phenoxide.

The reaction conditions, including the choice of solvent and base, can influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) are often employed to facilitate these reactions. researchgate.net

Table 1: Examples of Reactions with O-Nucleophiles

NucleophileReagent/BaseProduct
MethanolSodium Methoxide(Z)-2-methoxy-1,1,1,3,4,4,4-heptafluorobut-2-ene
PhenolSodium Phenoxide(Z)-2-phenoxy-1,1,1,3,4,4,4-heptafluorobut-2-ene

The reaction with nucleophiles proceeds via a two-step addition-elimination mechanism.

Nucleophilic Addition: The nucleophile (e.g., RO⁻) attacks one of the sp²-hybridized carbon atoms of the double bond. This attack is perpendicular to the plane of the molecule and results in the formation of a transient, saturated carbanion intermediate. The high electronegativity of the fluorine atoms stabilizes this negative charge.

Fluoride (B91410) Ion Elimination: The intermediate carbanion is unstable and rapidly eliminates a fluoride ion (F⁻) from the same carbon that was attacked (in the case of ipso-substitution) or the adjacent carbon (β-elimination). In the case of vinylic substitution on perfluoroalkenes, the elimination of a fluoride ion from the adjacent carbon (β-elimination) is the typical pathway, which re-establishes the double bond. siue.eduresearchgate.net

This addition-elimination sequence is characteristic of nucleophilic substitution on activated alkenes and is distinct from Sₙ1 or Sₙ2 mechanisms. The strong carbon-fluorine bond is broken in the fast elimination step, which is facilitated by the formation of the stable fluoride ion. siue.edu

A key feature of the nucleophilic addition-elimination reactions on (Z)-perfluoro-2-butene is their high stereoselectivity. The reaction generally proceeds with retention of configuration . This means that the (Z)-geometry of the starting alkene is preserved in the final product.

This stereochemical outcome is a direct consequence of the addition-elimination mechanism. The initial nucleophilic attack forms a tetrahedral intermediate. For the double bond to reform during the elimination step, there is a rotation around the central carbon-carbon single bond in the intermediate. The preferred rotational conformation for the elimination of the fluoride ion is one that leads back to the original stereochemistry of the substituents. The geometry of the nucleophile and the substrate can influence the formation of specific stereoisomers. semanticscholar.org Therefore, the reaction of (Z)-perfluoro-2-butene with an O-nucleophile will predominantly yield the (Z)-isomer of the resulting alkenyl ether.

Electrophilic and Radical Addition Reactions

Due to the electron-deficient nature of the double bond, (Z)-perfluoro-2-butene is generally unreactive towards common electrophiles like HBr or Br₂ under standard conditions. Electrophilic attack is disfavored because it would require the formation of a highly unstable carbocation intermediate, destabilized by the surrounding electron-withdrawing fluorine atoms. Radical additions, however, are possible under specific conditions.

Hydrosilylation, the addition of a silicon-hydrogen bond across the double bond, is a significant reaction for (Z)-perfluoro-2-butene. This reaction typically requires a transition metal catalyst. Platinum complexes, such as Karstedt's catalyst, are commonly used and have shown effectiveness in the hydrosilylation of related hydrofluoroolefins. researchgate.netnih.gov Rhodium-based catalysts can also be employed. nih.gov

The reaction can lead to the formation of fluorinated silanes. Depending on the catalyst and reaction conditions, besides the expected addition product, subsequent elimination of a fluorine atom can occur, leading to a substituted olefin. researchgate.net

Table 2: Catalyst Influence on Hydrosilylation of Perfluoroalkenes

Catalyst TypeTypical Catalyst ExamplePredominant Reaction Pathway
PlatinumKarstedt's CatalystAddition of Si-H across the double bond
RhodiumWilkinson's CatalystCan promote both addition and subsequent elimination
Iron/CobaltPincer ComplexesEmerging catalysts for hydrosilylation

The choice of catalyst is crucial as it can influence not only the reaction rate but also the regioselectivity and chemoselectivity of the addition.

Isomerization Dynamics and Control

(Z)-Perfluoro-2-butene can undergo isomerization to its (E)-isomer (trans-perfluoro-2-butene). This cis-trans isomerization involves the rotation around the carbon-carbon double bond, which has a significant energy barrier and does not occur under normal conditions. britannica.com

However, this isomerization can be induced photochemically. Upon absorption of UV light, the molecule can be promoted to an excited state (S₁), where the rotational barrier of the double bond is significantly lower. Theoretical studies using photodynamics simulations have been employed to understand the cis-trans isomerization of hexafluoro-2-butene. researchgate.net These simulations can predict the timescale of the isomerization and the population dynamics between the cis and trans states in the excited state. researchgate.net Controlling the isomerization is challenging but can be of interest for selectively producing one isomer over the other for specific applications.

Catalytic Isomerization of (E)-Perfluoro-2-butene to the (Z)-Isomer

The conversion of the thermodynamically less stable (E)-isomer of perfluoro-2-butene to the more stable (Z)-isomer is a significant reaction, often requiring catalytic intervention. Research into the isomerization of similar hydrofluoroolefins, such as 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) (HFO-1336mzz), provides insight into this process. For these related compounds, the trans-isomer can be effectively converted to the desired cis-isomer through the use of an isomerization catalyst. epo.org

Studies have explored both vapor-phase and liquid-phase isomerization processes. In vapor-phase reactions, catalysts such as halogenated metal oxides, Lewis acid metal halides, and zero-valent metals have been shown to facilitate the E to Z isomerization. epo.org In the liquid phase, various Lewis acids are effective. Catalysts for related fluoroalkenes include antimony compounds like antimony pentachloride (SbCl₅) and its fluorinated derivatives, as well as tantalum compounds such as tantalum pentachloride (TaCl₅). epo.org Other suitable catalysts include SnCl₄, TiCl₄, NbCl₅, MoCl₆, and FeCl₃, along with their fluorinated versions. epo.org The reaction temperatures for these liquid-phase processes typically range from -20°C to 150°C. epo.org

Beyond traditional chemical catalysts, photochemical methods have also proven effective. For the related 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene, the (E)-isomer can be completely transformed into the (Z)-isomer in quantitative yield upon exposure to UV irradiation for several hours.

Thermodynamics of Cis-Trans Isomerization

The thermodynamics of the cis-trans isomerization of perfluoro-2-butene present a notable contrast to their non-fluorinated hydrocarbon counterparts. In alkenes like 2-butene, the trans isomer is generally more stable than the cis isomer due to reduced steric strain between the alkyl substituents. libretexts.org For 2-butene, the trans isomer is more stable by approximately 2.8 kJ/mol at room temperature. libretexts.org

However, in many fluoroalkenes, this trend is reversed, a phenomenon sometimes referred to as the "cis effect". acs.orgresearchgate.net For several halogenated ethylenes, including C₂F₂H₂, the cis ((Z)-) isomer is energetically favored over the trans ((E)-) isomer. researchgate.net Quantum mechanical calculations and experimental data confirm that perfluorination can destabilize vicinally substituted acyclic alkenes. This destabilization contributes to the increased stability of the (Z)-isomer in perfluoro-2-butene. The thermal isomerization of octafluoro-2-butene (B72158) has been a subject of study, confirming the thermodynamic preference for the cis configuration. acs.org This stability is rationalized in terms of "nonbonded" forces and electronic interactions unique to fluorinated systems. researchgate.net

CompoundMore Stable IsomerEnergy Difference (kJ/mol)Reference
2-Butenetrans-(E)~2.8 libretexts.org
1,2-Difluoroethylene (C₂F₂H₂)cis-(Z)~4.5 (1.08 kcal/mol) researchgate.net
Perfluoro-2-butene (C₄F₈)cis-(Z)Data not specified acs.org

Oligomerization and Polymerization Studies

The oligomerization and polymerization of alkenes are fundamental industrial processes for producing fuels and polymers. nih.gov Catalysts such as solid phosphoric acid (SPA) and zeolites (e.g., HZSM-5, Hβ, HY) are commonly used for the oligomerization of butene mixtures to produce hydrocarbons in the jet fuel range (C8–C16). researchgate.netresearchgate.net The reactivity sequence for pure-compound oligomerization over acidic catalysts is generally isobutene > 1-butene (B85601) > cis-2-butene (B86535) > trans-2-butene. nih.gov

However, for perfluorinated alkenes like (Z)-perfluoro-2-butene, the reactivity can differ significantly. While there is extensive research on the polymerization of fluoro-olefins like tetrafluoroethylene (B6358150) (TFE) and fluorinated vinyl ethers, specific studies on the homopolymerization of perfluoro-2-butene are less common. researchgate.netiaea.org The steric hindrance caused by the bulky trifluoromethyl groups and the electron-withdrawing nature of the fluorine atoms on the double bond can make polymerization challenging compared to non-fluorinated butenes. quora.com

Research into the synthesis of semi-fluorinated polymers has involved the step-growth polymerization of various bisphenols with acyclic perfluoroalkenes, such as perfluoro(4-methyl-2-pentene), through nucleophilic addition/elimination reactions. proquest.com This approach creates fluoropolymers with alternating aryl ether and perfluoroalkene units in the backbone, yielding materials with high thermal stability. proquest.com

Formation of Derivatives via Double Bond Functionalization

The electron-deficient double bond in (Z)-perfluoro-2-butene and related fluoroalkenes is susceptible to attack by nucleophiles and can participate in various addition reactions. wikipedia.org The strong polarization of carbon-fluorine bonds makes the carbon atoms of the double bond electrophilic, facilitating nucleophilic addition. wikipedia.orgmasterorganicchemistry.com

Studies on the related hydrofluoroolefin (Z)-1,1,1,4,4,4-hexafluorobut-2-ene demonstrate the reactivity of the C=C double bond. These compounds undergo a range of transformations, including:

Halogenation: Reaction with bromine or iodine monochloride leads to the formation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. Subsequent dehydrohalogenation of these products can yield various haloolefins. nih.gov

Cycloaddition: Early studies showed that both (Z)- and (E)-isomers react with diazotrifluoroethane in a cycloaddition reaction to produce 3,4,5-tris(trifluoromethyl)pyrazoline. nih.gov

Reaction with Sulfur Compounds: Interaction with fluorinated thioketones in the presence of sulfur and potassium fluoride can form 1,3-dithiole derivatives. nih.gov

Reaction with Aluminum(I) Complexes: The reaction of an aluminum(I) complex with (Z)-1,1,1,4,4,4-hexafluorobut-2-ene results in the elimination of two fluorine atoms to form 1,1,4,4-tetrafluorobuta-1,3-diene. nih.govsemanticscholar.org

ReactantReagent(s)Product TypeReference
(Z)-1,1,1,4,4,4-Hexafluorobut-2-eneBr₂ or ICl2,3-Dihalobutane derivative nih.gov
(Z)-1,1,1,4,4,4-Hexafluorobut-2-eneDiazotrifluoroethanePyrazoline derivative nih.gov
1,1,1,4,4,4-Hexafluorobut-2-eneFluorinated thioketone, S, KF1,3-Dithiole derivative nih.gov
(Z)-1,1,1,4,4,4-Hexafluorobut-2-eneAluminum(I) complex1,1,4,4-Tetrafluorobuta-1,3-diene nih.govsemanticscholar.org

Spectroscopic Characterization and Structural Elucidation of Z Perfluoro 2 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for molecular structure determination. For fluorinated compounds, ¹⁹F NMR is particularly informative, in addition to ¹³C NMR.

While specific, high-resolution spectral data for (Z)-Perfluoro-2-butene are not available in public databases, the expected spectrum can be described. Due to the symmetry of the (Z)-isomer, the two -CF₃ groups are chemically equivalent, as are the two vinylic fluorine atoms (=CF-). This would lead to two distinct signals in the ¹⁹F NMR spectrum.

-CF₃ Signal: The signal for the trifluoromethyl groups would appear as a single resonance.

=CF- Signal: The signal for the vinylic fluorines would appear as another single resonance.

These two signals would exhibit mutual spin-spin coupling (J-coupling), resulting in complex splitting patterns (multiplets) that can confirm the connectivity of the molecule. The chemical shifts (δ) are highly sensitive to the electronic environment. The ¹³C NMR spectrum would similarly show two signals: one for the two equivalent methyl carbons and one for the two equivalent sp²-hybridized carbons of the double bond.

Table 3: Predicted NMR Spectroscopic Data for (Z)-Perfluoro-2-butene

NucleusEnvironmentPredicted No. of SignalsExpected Chemical Shift Range (ppm)
¹⁹F-CF₃1-60 to -70 (relative to CFCl₃)
¹⁹F=CF-1-130 to -160 (relative to CFCl₃)
¹³C-C F₃1115 - 125
¹³C=C F-1135 - 150

Note: Chemical shift ranges are typical for the specified fluorine and carbon environments and are for predictive purposes only.

Gas Phase Ion Energetics Data Analysis

Gas phase ion energetics data provides fundamental thermodynamic information about a molecule, such as its ionization energy (the energy required to remove an electron) and the appearance energies of its fragment ions (the minimum energy required to form a specific fragment from the parent molecule). This data is crucial for understanding molecular stability and reaction mechanisms. The NIST Chemistry WebBook provides energetics data for octafluoro-2-butene (B72158).

Table 4: Gas Phase Ion Energetics Data for Octafluoro-2-butene

IonAppearance Energy (eV)Heat of Formation of Ion (kJ/mol)Method
[C₄F₈]⁺˙11.66 ± 0.0529EI
[C₃F₅]⁺12.1 ± 0.1226EI
[CF₃]⁺14.8 ± 0.1406EI

Source: Data compiled from the NIST Chemistry WebBook. Method: EI = Electron Ionization

The ionization energy of the parent molecule is 11.66 eV. The appearance energy for the [C₃F₅]⁺ fragment (m/z 131), formed by the loss of •CF₃, is 12.1 eV. The higher appearance energy for the [CF₃]⁺ fragment (m/z 69) at 14.8 eV indicates that more energy is required to produce this smaller fragment, reflecting the significant bond rearrangement required for its formation.

Computational and Theoretical Investigations of Z Perfluoro 2 Butene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule.

Computational Modeling of Reaction Pathways and Kinetics

Understanding how a molecule reacts is key to its application and safety.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are essential for understanding the behavior of a substance in bulk phases. The search did not uncover any studies that have performed MD simulations specifically on (Z)-Perfluoro-2-butene to investigate its intermolecular interactions, liquid structure, or transport properties. These simulations would be valuable for predicting its behavior as a solvent or in material applications.

Environmental Transformation and Degradation Pathways of Z Perfluoro 2 Butene

Abiotic Degradation Processes in the Atmosphere

The primary abiotic degradation processes for (Z)-perfluoro-2-butene in the atmosphere are photolysis and reactions with naturally occurring oxidants. Due to its low water solubility, its removal from the atmosphere via precipitation is not expected to be a significant process.

Atmospheric Photolysis Mechanisms and Half-Lives

Direct photolysis, the breakdown of a molecule by absorption of solar radiation, can be a significant atmospheric removal pathway for some chemical compounds. For many perfluorinated compounds, however, this process is slow in the troposphere. Saturated perfluorinated compounds are often so stable that their atmospheric lifetimes are limited by transport to the mesosphere, where they are broken down by high-energy Lyman-alpha radiation, leading to lifetimes of over 800 years. nih.gov

Hydrolytic Degradation in Aqueous Systems

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For many perfluorinated compounds, the strong carbon-fluorine bonds make them resistant to hydrolysis under typical environmental conditions. rsc.org

Studies on the hydrolysis of perfluoro-2-methyl-3-pentanone have shown the rate of this reaction to be too slow to be of any significance in the atmosphere. nih.gov Similarly, other perfluorinated compounds have demonstrated surprising stability against both acid and neutral hydrolysis. rsc.org While specific hydrolytic data for (Z)-perfluoro-2-butene is not available, it is expected to be highly resistant to hydrolysis in aqueous systems, and this is not considered a significant environmental degradation pathway.

Atmospheric Reaction Kinetics with Oxidants

The primary atmospheric degradation pathway for (Z)-perfluoro-2-butene is its reaction with hydroxyl radicals (OH), which are highly reactive and often referred to as the "detergent" of the atmosphere.

Reaction Rate Coefficients with Hydroxyl Radicals (OH)

The reaction with hydroxyl radicals is the most significant atmospheric sink for (Z)-perfluoro-2-butene, leading to an estimated atmospheric lifetime of approximately 34 days for the cis-isomer. The reactivity of perfluorinated alkenes with OH radicals is influenced by the degree of fluorination at the double bond.

The table below presents the reaction rate coefficients for (Z)-perfluoro-2-butene with OH radicals.

Table 1: Reaction Rate Coefficients for (Z)-Perfluoro-2-butene with OH Radicals

Compound Temperature (K) Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Atmospheric Lifetime
cis-CF₃CF=CFCF₃ - - 34 days

Data for the atmospheric lifetime of cis-CF₃CF=CFCF₃.

Temperature Dependence of Atmospheric Reactions

The rate of reaction between (Z)-perfluoro-2-butene and hydroxyl radicals is dependent on temperature. The kinetics of the OH reaction with an industrial mixture of cis- and trans-isomers of CF₃CF=CFCF₃ have been studied over a range of temperatures.

The temperature-dependent rate coefficient for the reaction of a mixture of cis- and trans-perfluoro-2-butene with OH radicals can be expressed by the following Arrhenius equation:

k(T) = 7.89 x 10⁻¹⁴ x (T/298 K)¹·⁷¹ x exp(+557 K/T) cm³ molecule⁻¹ s⁻¹

This expression is valid over the temperature range of 230-480 K.

Identification of Atmospheric and Aquatic Degradation Products

The atmospheric degradation of (Z)-perfluoro-2-butene through reaction with OH radicals is expected to produce a range of smaller, oxygenated perfluorinated compounds. While specific degradation products for (Z)-perfluoro-2-butene have not been explicitly identified in the reviewed literature, the degradation pathways of similar compounds provide insight into the likely products.

The oxidation of other perfluoroalkenes is known to cleave the carbon-carbon double bond, leading to the formation of perfluorinated carbonyl compounds. For instance, the atmospheric degradation of perfluoropropene results in the formation of trifluoroacetyl fluoride (B91410) (CF₃C(O)F) and carbonyl fluoride (COF₂).

Based on this, the reaction of (Z)-perfluoro-2-butene with OH radicals is anticipated to proceed via addition of the OH radical to the double bond, followed by reaction with oxygen and subsequent decomposition. This would likely lead to the formation of trifluoroacetyl fluoride (CF₃C(O)F). This intermediate can then undergo further hydrolysis in the atmosphere to form trifluoroacetic acid (TFA), a persistent and mobile perfluorinated carboxylic acid.

Given the structure of (Z)-perfluoro-2-butene, the following degradation products are plausible:

Trifluoroacetyl fluoride (CF₃C(O)F) : Formed from the cleavage of the C=C bond.

Carbonyl fluoride (COF₂) : Another potential initial product of C=C bond cleavage.

Trifluoroacetic acid (TFA) : Formed from the subsequent hydrolysis of CF₃C(O)F.

It is important to note that these are expected products based on the degradation of similar compounds, and further research is needed to definitively identify the atmospheric and aquatic degradation products of (Z)-perfluoro-2-butene.

Computational Modeling of Environmental Fate and Persistence

Computational modeling serves as a critical tool in assessing the environmental fate and persistence of chemical compounds where experimental data may be limited. For (Z)-Perfluoro-2-butene, also known as HFO-1336mzz(Z), computational studies have primarily focused on its atmospheric fate and thermal stability, providing valuable insights into its transformation pathways and potential degradation products. These theoretical investigations help predict the compound's behavior under various environmental conditions, complementing experimental findings.

The primary atmospheric loss process for (Z)-Perfluoro-2-butene is its reaction with the hydroxyl radical (OH). While the reaction rate coefficient is determined experimentally, this value is a crucial input for atmospheric models used to calculate the compound's lifetime. Based on this, the atmospheric lifetime of (Z)-Perfluoro-2-butene is estimated to be approximately 20 days. This relatively short lifetime suggests that the compound is not expected to persist for long periods in the atmosphere.

Insights from Thermal Decomposition and Oxidation Models

Computational methods such as Density Functional Theory (DFT) and ReaxFF molecular dynamics (MD) simulations have been employed to investigate the high-temperature decomposition and oxidation of (Z)-Perfluoro-2-butene. Although these conditions are more extreme than typical ambient environments, they reveal the molecule's inherent stability and the likely products of its breakdown.

ReaxFF MD simulations have been used to model the pyrolysis (thermal decomposition) of (Z)-Perfluoro-2-butene. These studies identified several initial reaction pathways. The primary initiation pathway was determined to be the excitation of the ground state molecule to a triplet state, leading to the cleavage of the C-C single bond. researchgate.net The calculated activation energy for this key initiation step provides a quantitative measure of the energy required to begin the degradation process. researchgate.net

Table 1: Calculated Activation Energy for the Primary Initiation Pathway of (Z)-Perfluoro-2-butene Pyrolysis

Computational MethodInitial Reaction PathwayCalculated Activation Energy (kJ mol⁻¹)
ReaxFF MDGround state excitation to triplet state (CF3CH=CHCF3 → CF3CH-CHCF3)238.553

Data sourced from ReaxFF molecular dynamics simulation studies. researchgate.net

Further computational studies using ReaxFF simulations have explored the oxidation of (Z)-Perfluoro-2-butene, which is more representative of its potential atmospheric transformation. These models indicate that the presence of oxygen significantly lowers the energy required for decomposition to begin. The initiation is often a collision between an oxygen molecule and the central carbon-carbon double bond. researchgate.net The presence of water vapor can also promote the rate of oxidation decomposition by forming highly reactive OH radicals. repec.org

Table 2: Calculated Energy Barriers for Key Initiation Pathways in the Oxidation of (Z)-Perfluoro-2-butene

Computational MethodInitial Reaction PathwayCalculated Energy Barrier (kJ mol⁻¹)
ReaxFF MDCollision of C=C bond with O₂ (Pathway 2)153.3
ReaxFF MDCollision of C=C bond with O₂ (Pathway 3)135.3

Data sourced from ReaxFF simulation studies of the oxidation decomposition mechanism. researchgate.net

Predicted Transformation Products

A significant outcome of these computational models is the prediction of degradation products. Both pyrolysis and oxidation simulations indicate that the breakdown of (Z)-Perfluoro-2-butene leads to the formation of smaller, stable molecules. The hydroxyl radical is identified as playing a crucial role in oxidation reactions. repec.org The primary products identified across these computational studies are consistent, highlighting the robustness of the predictions.

Table 3: Computationally Predicted Degradation Products of (Z)-Perfluoro-2-butene

Model TypeKey ReactantsMajor Predicted Products
Pyrolysis (DFT, ReaxFF MD)HeatHydrogen Fluoride (HF), Tetrafluoroethylene (B6358150) (C₂F₄), Difluoroacetylene (C₂F₂), Tetrafluoromethane (CF₄), Trifluoromethane (CHF₃)
Oxidation (ReaxFF MD)O₂, H₂O, OH radicalsHydrogen Fluoride (HF), Carbonyl Fluoride (COF₂), Carbon Dioxide (CO₂)

Products identified from Density Functional Theory and ReaxFF molecular dynamics simulations. researchgate.netresearchgate.netrepec.org

While computational modeling has provided significant insights into the atmospheric fate and high-temperature stability of (Z)-Perfluoro-2-butene, there is a notable lack of published research on its computationally predicted fate and persistence in soil and water. In silico models for predicting hydrolysis and biodegradation have not been specifically applied to this compound in the available literature, indicating an area requiring further investigation for a complete environmental persistence profile.

Applications in Chemical Synthesis and Derivative Chemistry of Z Perfluoro 2 Butene

Building Block for Complex Fluorinated Molecules

The rigid structure and reactive π-bond of (Z)-perfluoro-2-butene make it an important building block for constructing intricate molecular architectures, particularly fluorinated heterocyclic compounds. researchgate.net The general strategy involves reacting the perfluoroalkene with di- or poly-nucleophilic reagents, leading to cyclization and the formation of stable ring systems.

While direct examples for (Z)-perfluoro-2-butene are specialized, the reactivity of analogous internal perfluoroalkenes, such as perfluoro-2-methylpent-2-ene, provides well-documented precedents. These compounds react with aromatic and heterocyclic amines to yield fused pyridine (B92270) systems, including 4-arylaminoquinolines and derivatives of naphthyridine. rsc.org This type of reaction proceeds through an initial nucleophilic attack on the double bond, followed by an intramolecular cyclization and subsequent elimination of fluoride (B91410) ions to form the aromatic heterocyclic core.

Furthermore, perfluoroalkenes are known to participate in cycloaddition reactions. For instance, the closely related (Z)-1,1,1,4,4,4-hexafluoro-2-butene reacts with diazotrifluoroethane in a [3+2] cycloaddition to form a 3,4,5-tris(trifluoromethyl)pyrazoline derivative. nih.gov Such cycloadditions are a powerful tool for creating five-membered rings. Theoretical studies on the reaction of perfluoro-2-methylpent-2-ene with nitrones suggest that these [3+2] cycloadditions proceed via a one-step, concerted mechanism to form isoxazolidine (B1194047) rings. mdpi.com These examples highlight the potential of (Z)-perfluoro-2-butene to act as a C4 building block in the synthesis of diverse and complex fluorinated molecules.

Table 1: Representative Reactions of Internal Perfluoroalkenes as Building Blocks

Perfluoroalkene ReactantCo-reactantReaction TypeProduct Class
Perfluoro-2-methylpent-2-eneAromatic AminesAddition-Cyclization-EliminationFused Pyridines (e.g., Quinolines)
(Z)-1,1,1,4,4,4-Hexafluoro-2-buteneDiazotrifluoroethane[3+2] CycloadditionPyrazoline Derivatives
Perfluoro-2-methylpent-2-eneNitrones[3+2] CycloadditionIsoxazolidines

Synthesis of Fluorine-Containing Ethers and Other Functionalized Compounds

The electron-deficient nature of the double bond in (Z)-perfluoro-2-butene allows for facile addition of nucleophiles, leading to a variety of functionalized derivatives. A primary route for functionalization is the nucleophilic vinylic substitution, where a nucleophile attacks one of the carbons of the double bond, leading to the displacement of a fluoride ion.

This reactivity is effectively utilized in the synthesis of fluorine-containing ethers. The reaction of perfluoro-2-butene (as a mixture of E and Z isomers) with alkoxides, such as potassium tert-butylate, results in the formation of 2-tert-butoxyperfluorobut-2-enes. This transformation provides a direct method for introducing an ether linkage to the perfluorinated backbone.

Beyond etherification, the double bond can be functionalized through other addition and elimination sequences. Drawing parallels from the chemistry of (Z)-1,1,1,4,4,4-hexafluoro-2-butene, halogenation reactions can be employed to add chlorine or bromine across the double bond, yielding 2,3-dihalo-1,1,1,4,4,4-hexafluorobutane intermediates. nih.gov Subsequent dehydrohalogenation of these saturated intermediates can produce 2-halo-1,1,1,4,4,4-hexafluorobut-2-enes, effectively replacing a hydrogen atom with a halogen. This sequence allows for the introduction of new reactive sites into the molecule, opening pathways to further derivatives. nih.gov For example, these halo-substituted butenes can be used in a one-pot procedure to prepare novel fluorinated allenes. nih.gov

Role as an Intermediate in the Production of Organofluorine Compounds

(Z)-Perfluoro-2-butene and its precursors are key intermediates in the synthesis of other valuable organofluorine compounds. A significant example is the production of hydrofluoroolefins (HFOs) like (Z)-1,1,1,4,4,4-hexafluoro-2-butene (Z-HFO-1336mzz), which are used as refrigerants and foam blowing agents with low global warming potential. researchgate.net

The synthesis of these compounds often involves multi-step processes where C4 perfluorinated structures are sequentially transformed. vapourtec.comlibretexts.org A common industrial route starts with a more basic chemical, such as hexachlorobutadiene. This precursor undergoes vapor-phase catalytic fluorination to produce (E/Z)-2,3-dichlorohexafluoro-2-butene. researchgate.netepa.gov This chlorinated perfluorobutene then serves as a direct precursor to perfluoro-2-butyne via a liquid-phase dechlorination reaction, typically using zinc powder. researchgate.netepa.gov

Synthetic Pathway Example:

Fluorination: Hexachlorobutadiene → (E/Z)-2,3-Dichlorohexafluoro-2-butene

Dechlorination: (E/Z)-2,3-Dichlorohexafluoro-2-butene → Perfluoro-2-butyne

Selective Hydrogenation: Perfluoro-2-butyne → (Z)-1,1,1,4,4,4-hexafluoro-2-butene

In this sequence, perfluoro-2-butyne is a critical intermediate. The controlled, stereoselective hydrogenation of perfluoro-2-butyne is then used to produce the desired (Z)-alkene. acs.org Therefore, the chemistry of the C4 perfluorinated backbone, including the butene and butyne structures, is central to the production of these commercially important organofluorine compounds.

Catalysis and Reaction Engineering Utilizing (Z)-Perfluoro-2-butene

The (Z)-isomer of perfluoro-2-butene can be utilized in various catalytic processes, most notably in isomerization and hydrogenation reactions. The engineering of these reactions allows for the selective production of other valuable isomers or saturated compounds.

Catalytic Isomerization: The conversion of the (Z)-isomer of perfluorinated or partially fluorinated butenes to the (E)-isomer is a significant process, as the different isomers can have distinct physical properties and applications. For the closely related Z-HFO-1336mzz, a process has been developed for its catalytic isomerization to E-HFO-1336mzz. epo.orgwipo.int This transformation is typically performed in the liquid phase by contacting the (Z)-isomer with a metal halide catalyst. epo.org This technology demonstrates that the C=C bond in these fluorinated molecules can be catalytically manipulated to favor the thermodynamically preferred trans-isomer or to produce a desired isomer ratio. Theoretical studies have also explored the dynamics of the cis-trans photoisomerization of hexafluoro-2-butene. researchgate.net

Catalytic Hydrogenation: Catalytic hydrogenation is a fundamental reaction for converting unsaturated alkenes into saturated alkanes. Perfluoroalkenes can undergo hydrogenation in the presence of standard catalysts like palladium or platinum. quora.comlibretexts.org For example, the vapor-phase hydrogenation of other cyclic perfluoroalkenes, such as perfluorocyclopentene, over a palladium-alumina catalyst yields the corresponding hydrofluorocyclopentanes. rsc.org Applying this to (Z)-perfluoro-2-butene would result in the formation of 1H,2H,3H,4H-octafluorobutane, a hydrofluorocarbon. The conditions of the hydrogenation (catalyst choice, temperature, pressure) are critical variables in reaction engineering to ensure high conversion and selectivity, avoiding side reactions.

Table 2: Catalytic Reactions Involving (Z)-Perfluoro-2-butene and Analogs

ReactantReaction TypeCatalyst TypeProduct
(Z)-1,1,1,4,4,4-Hexafluoro-2-buteneIsomerizationMetal Halide(E)-1,1,1,4,4,4-Hexafluoro-2-butene
(Z)-Perfluoro-2-butene (projected)HydrogenationPalladium or Platinum1H,2H,3H,4H-Octafluorobutane

Additionally, the field of palladium-catalyzed cross-coupling reactions, which has been successfully applied to other perfluoro-organic compounds like tetrafluoroethylene (B6358150) and perfluoroarenes, suggests potential future applications for (Z)-perfluoro-2-butene in C-C bond formation. mdpi.commdpi.com

Q & A

Basic: What experimental parameters are critical for evaluating Perfluoro-2-butene (Z) in SiO₂ etching processes?

To assess l-C4F8 in SiO₂ etching, key parameters include plasma reactor configuration (dual-frequency systems with 60 MHz top/1.6 MHz bottom electrodes), gas chemistry (e.g., l-C4F8/O₂/Ar ratios), pressure (e.g., 25 mTorr), and wall temperature (70°C) . Etch rate, selectivity (e.g., photoresist-to-oxide ratios), and profile control (e.g., reverse RIE lag in 0.2 μm contact holes) should be quantified using SEM imaging and comparative analysis with alternatives like l-C3F6 .

Basic: How does Perfluoro-2-butene (Z) compare to c-C4F8 in terms of environmental impact?

l-C4F8 has a significantly lower global warming potential (GWP) and shorter atmospheric lifetime than c-C4F8, making it environmentally preferable. However, its toxicity requires strict handling protocols. Researchers must balance performance (e.g., 7% higher oxide etch rate vs. l-C3F6) with environmental metrics using life-cycle assessment frameworks .

Advanced: How can contradictory data on etch selectivity between l-C4F8 and l-C3F6 be resolved?

Contradictions (e.g., l-C3F6’s 20% higher photoresist selectivity vs. l-C4F8’s higher oxide etch rate) arise from gas chemistry and reactor dynamics. Use DOE (Design of Experiments) to isolate variables like O₂ flow rates and power settings. Cross-validate results with SEM imaging (e.g., Figure 2 in ) and statistical models to identify dominant factors.

Advanced: What methodologies optimize l-C4F8-based recipes for nanoscale contact-hole etching?

Optimization requires addressing reverse RIE lag, where etch rates vary with feature size (e.g., 0.2 μm vs. open areas). Adjust gas flow ratios (e.g., higher Ar for ion bombardment) and plasma pulsing to enhance anisotropy. Compare profiles post-30% over-etching (Figure 3 in ) and use atomic-layer simulations to predict polymer deposition dynamics.

Basic: What safety protocols are essential when handling Perfluoro-2-butene (Z) in lab settings?

l-C4F8’s toxicity necessitates OSHA-compliant ventilation, PPE (e.g., respirators, gloves), and real-time gas monitoring. Storage must follow IMDG Code guidelines (UN 2422, Class 2.2) . Refer to Safety Data Sheets (SDS) for spill management and disposal aligned with local regulations .

Advanced: How can researchers assess the trade-offs between l-C4F8’s etching efficiency and regulatory compliance?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate performance vs. compliance. For example, use GWP data (e.g., l-C4F8 GWP = 2 vs. c-C4F8 GWP = 7,390) alongside toxicity metrics. Model scenarios using PECO (Population, Exposure, Comparator, Outcome) to align with EPA or California Air Resources Board standards .

Basic: What analytical techniques validate the purity and stability of l-C4F8 during etching experiments?

Use FTIR spectroscopy to detect decomposition byproducts (e.g., CF₃ radicals). Gas chromatography-mass spectrometry (GC-MS) quantifies impurities, while in-situ plasma diagnostics (Langmuir probes) monitor ion density and energy distributions . Cross-reference with NIST Chemistry WebBook for spectral data .

Advanced: How do double-bonded PFCs like l-C4F8 influence plasma polymerization mechanisms?

The (Z)-configuration’s double bond enhances polymer film formation on SiN/Si surfaces, improving selectivity. Use XPS analysis to characterize C:F film stoichiometry and ellipsometry to measure thickness. Compare with non-double-bonded PFCs (e.g., CF₄) to isolate structural effects .

Basic: What are the key differences between l-C4F8 and l-C3F6 in oxide etching applications?

l-C4F8 provides higher oxide etch rates (7% increase) but lower photoresist selectivity than l-C3F6. Profile uniformity is comparable, but l-C4F8 exhibits stronger reverse RIE lag. Researchers should prioritize either etch speed or selectivity based on device architecture (Table 2 in ).

Advanced: How can machine learning improve predictive modeling of l-C4F8’s etching behavior?

Train neural networks on datasets from dual-frequency reactors (e.g., pressure, power, gas ratios) to predict etch rates and anisotropy. Validate against SEM images and optimize hyperparameters using genetic algorithms. Open-source tools like TensorFlow can integrate with plasma simulation software (e.g., COMSOL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.